Octyl hydroxy(phenyl)acetate

Description

Octyl acetate (CAS 112-14-1), also known as acetic acid octyl ester, is an aliphatic ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . It is a colorless liquid with a fruity odor, widely used in the flavor and fragrance industry (FEMA No. 2806) . Its applications extend to pharmaceuticals, agrochemicals, and research due to its solvent properties and bioactivity. For instance, octyl acetate exhibits phytotoxic effects, inhibiting lettuce seedling growth via reactive oxygen species (ROS) overproduction and oxidative damage .

Properties

CAS No. |

6290-46-6 |

|---|---|

Molecular Formula |

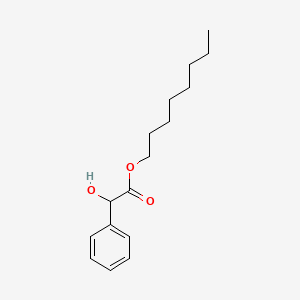

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

octyl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14/h7-9,11-12,15,17H,2-6,10,13H2,1H3 |

InChI Key |

PKGWAKBVSCEUMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing octyl hydroxy(phenyl)acetate is through the esterification of octanol with phenylacetic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

C8H17OH+C8H8O2→C16H24O3+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Octyl hydroxy(phenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octanol and phenylacetic acid.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

Hydrolysis: Octanol and phenylacetic acid.

Reduction: Octanol and phenylmethanol.

Substitution: Octyl amide derivatives.

Scientific Research Applications

Octyl hydroxy(phenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of esterases and their role in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of fragrances and flavorings, as well as in the production of biodegradable plastics.

Mechanism of Action

The mechanism of action of octyl hydroxy(phenyl)acetate involves its interaction with various molecular targets, primarily through its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing octanol and phenylacetic acid, which can then participate in further metabolic processes. The amphiphilic nature of the compound allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and other applications.

Comparison with Similar Compounds

Octyl Acetate vs. Octyl Butyrate

Structural Difference : Octyl butyrate has a butyryl group (C₄H₇O₂) instead of acetyl (C₂H₃O₂), increasing hydrophobicity and altering volatility.

Octyl Acetate vs. Hexyl Butyrate

Functional Difference : Both are aliphatic esters, but hexyl butyrate’s shorter carbon chain (hexyl vs. octyl) may enhance volatility and reduce persistence in environmental applications.

Octyl Acetate vs. Octyl Salicylate

Structural Difference : Octyl salicylate incorporates a salicyloyl group (aromatic ring with hydroxyl), enabling UV absorption, unlike the linear acetyl group in octyl acetate.

Octyl Acetate vs. β-Caryophyllene

Functional Difference: β-Caryophyllene’s cyclic structure and lack of ester groups make it more lipophilic, favoring interactions with biological membranes and cannabinoid receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.